Desferricoprogen
Description
Classification as a Hydroxamate Siderophore
Desferricoprogen is classified as a hydroxamate siderophore. Siderophores are broadly categorized based on the chemical nature of their iron-chelating functional groups, which typically involve catecholates, α-hydroxycarboxylates, or hydroxamates mdpi.comjmb.or.kr. Hydroxamate siderophores are characterized by the presence of hydroxamic acid groups, which form stable octahedral complexes with ferric iron nih.govsmolecule.comnih.govcns.fr. This compound possesses multiple hydroxamate groups within its complex structure, contributing to its high affinity for Fe³⁺ ions smolecule.com. It is also described as a member of the 2,5-diketopiperazine class of compounds nih.govebi.ac.uk.
Fungal Origin and Producers (e.g., Penicillium species, Aspergillus niger, Neurospora crassa)
This compound is primarily known for its production by various fungal species. These include, but are not limited to, species within the genera Penicillium, Aspergillus, and Neurospora nih.govsmolecule.comnih.govresearchgate.netgoogle.com. For instance, Penicillium chrysogenum, a well-known producer of β-lactam antibiotics, is also a producer of coprogen (B1513091) (the ferric form of this compound) researchgate.netgoogle.com. Neurospora crassa, a widely used laboratory model organism, is also known to produce coprogen, and its production has been optimized in submerged fermentations nih.govresearchgate.netgoogle.com. Aspergillus niger has also been identified as a producer of this compound B, a related compound ebi.ac.ukmdpi.comscielo.org.co. The production of this compound by these fungi is typically regulated by iron availability, with synthesis increasing under iron-deficient conditions jmb.or.krresearchgate.net.
General Biological Significance of Siderophores in Microbial Physiology
Siderophores are of fundamental biological significance in microbial physiology, primarily due to their essential role in iron acquisition. Iron is a vital cofactor for numerous enzymes involved in critical cellular processes such as respiration, DNA synthesis, and metabolism libretexts.orgcns.fr. In environments where free iron is scarce, the ability to synthesize and utilize siderophores provides a significant competitive advantage for microorganisms libretexts.orgfrontiersin.org.
Beyond iron uptake, siderophores can have other roles in microbial interactions and physiology. Some microbes can utilize siderophores produced by other organisms (known as xenosiderophores) to acquire iron mdpi.comjmb.or.krnih.gov. This highlights the complex interplay and competition for iron within microbial communities. Siderophores can also influence the expression of virulence factors in pathogenic microorganisms, as iron availability is often crucial for infection and colonization frontiersin.orgjmb.or.kr. Furthermore, research has explored the potential applications of siderophores, including in areas such as metal chelation therapy and as potential components in functional foods libretexts.orgresearchgate.netimrpress.comresearchgate.net.
Structure
2D Structure
Properties
CAS No. |
30315-65-2 |
|---|---|
Molecular Formula |
C35H56N6O13 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
[(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C35H56N6O13/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43/h20-22,27-29,42-43,51-53H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48)/b23-20+,24-21+,25-22+/t27-,28-,29-/m0/s1 |
InChI Key |
AKLLFACZGZTMGS-FCRFISLRSA-N |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO |
Isomeric SMILES |
C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)O)NC(=O)C)O)O)/CCO |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N(alpha)-Acetylfusarinines; Nalpha-Acetylfusarinines; |
Origin of Product |
United States |
Molecular Biosynthesis and Genetic Regulation
The biosynthesis of Desferricoprogen is a complex process orchestrated by a sophisticated interplay of enzymes and regulatory proteins. The production is tightly controlled in response to the availability of iron and other environmental cues, ensuring that the fungus can efficiently scavenge this essential nutrient from its surroundings.
Biosynthetic Pathways and Enzymatic Mechanisms
The assembly of this compound is a prime example of a nonribosomal peptide biosynthetic pathway, a common strategy for the synthesis of diverse secondary metabolites in microorganisms. researchgate.net
The backbone of this compound is assembled by large, multimodular enzymes known as Nonribosomal Peptide Synthetases (NRPSs). researchgate.netresearchgate.net These enzymatic assembly lines are distinct from ribosomal protein synthesis and are capable of incorporating a wide array of proteinogenic and non-proteinogenic amino acids, as well as other precursors. nih.govnih.gov In fungi, the biosynthesis of ferrichrome-type siderophores, including this compound, is a well-established NRPS-dependent process. wikipedia.orgnih.gov
The NRPS machinery involved in this compound synthesis exhibits a modular architecture, with each module responsible for the activation and incorporation of a specific building block into the growing peptide chain. researchgate.netresearchgate.net These modules are further subdivided into domains, each with a distinct catalytic function, such as adenylation (A), thiolation (T), and condensation (C) domains. researchgate.net The A domain selects and activates the specific amino acid precursor, the T domain tethers the activated substrate, and the C domain catalyzes the formation of the peptide bond. researchgate.net Fungal NRPSs involved in siderophore synthesis often display a nonlinear organization of their domains and modules, adding a layer of complexity to the biosynthetic process.
Current scientific literature on the biosynthesis of this compound and other ferrichrome-type siderophores does not indicate a direct involvement of Polyketide Synthase (PKS) systems in the formation of the core structure. While hybrid NRPS-PKS systems are responsible for the synthesis of a wide array of fungal secondary metabolites, the biosynthesis of hydroxamate siderophores like this compound is predominantly attributed to NRPS or NRPS-independent siderophore (NIS) pathways.
The primary precursors for the biosynthesis of this compound are the amino acids L-ornithine and, in some related siderophores, aspartic acid. L-ornithine serves as a crucial building block for the hydroxamate groups that are essential for iron chelation.
The initial step in the pathway involves the hydroxylation of L-ornithine to form N⁵-hydroxy-L-ornithine. This reaction is a critical and often rate-limiting step in the biosynthesis of many hydroxamate siderophores. In some siderophore biosynthetic pathways, aspartic acid can be hydroxylated to β-hydroxyaspartic acid, which also functions as an iron-coordinating group.
| Precursor | Role in this compound Biosynthesis |
| L-Ornithine | A primary building block, it is hydroxylated to form N⁵-hydroxy-L-ornithine, a key component of the iron-chelating hydroxamate groups. |
| Aspartic Acid | In some related siderophores, it can be hydroxylated to β-hydroxyaspartic acid, which contributes to iron coordination. |
Iron Acquisition Mechanisms and Cellular Transport
Ferric Iron Chelation and Complexation Dynamics
Desferricoprogen, as a hydroxamate siderophore, exhibits strong metal-binding capabilities. researchgate.netresearchgate.net Its ability to chelate metal ions is fundamental to its role in iron acquisition and its interactions with other metal ions.
High Affinity for Trivalent Iron Ions (Fe(III))
A primary characteristic of this compound is its high affinity for trivalent iron ions (Fe(III)). smolecule.comebi.ac.uk This strong binding allows it to effectively compete for iron in environments where free iron concentrations are extremely low, such as in the host during an infection. researchgate.net The high affinity is attributed to the hydroxamate functional groups within its structure, which form stable complexes with Fe(III). researchgate.net Studies have shown that siderophores, including this compound, possess iron affinities significantly higher than many small molecule or biological iron chelators. researchgate.net
Metal Ion Selectivity and Complexation with Diverse Cations (e.g., Al, Ga, In, Ni, Cu, Zn, Pb(II))
While this compound has a high affinity for Fe(III), it can also form complexes with a variety of other metal ions. Research indicates that this compound is an effective ligand for trivalent ions such as Ga(III), Al(III), and In(III), as well as divalent ions including Cu(II), Ni(II), and Zn(II), forming complexes of high stability. researchgate.netresearchgate.netnih.gov Notably, this compound also binds strongly to Pb(II), exhibiting a much better sequestering ability for this toxic ion compared to desferrioxamine B (DFB). researchgate.netnih.gov This difference in Pb(II) complexation is attributed to structural features of this compound, which may allow all three hydroxamate groups to coordinate to a single Pb(II) ion, resulting in increased stability. nih.gov While it forms complexes with essential metals like Ca(II) and Mg(II), their stability is considerably lower compared to other metal ions, suggesting that significant sequestration of these biologically important metals by this compound from a living organism is unlikely. researchgate.netnih.gov
Here is a table summarizing some of the metal ions this compound is known to complex with:
| Metal Ion | Valency | Complexation Stability | References |
| Fe | (III) | High | smolecule.comebi.ac.ukresearchgate.netnih.gov |
| Ga | (III) | High | researchgate.netresearchgate.netnih.gov |
| Al | (III) | High | researchgate.netresearchgate.netnih.gov |
| In | (III) | High | researchgate.netresearchgate.netnih.gov |
| Cu | (II) | High | researchgate.netresearchgate.netnih.gov |
| Ni | (II) | High | researchgate.netresearchgate.netnih.gov |
| Zn | (II) | High | researchgate.netresearchgate.netnih.gov |
| Pb | (II) | High | researchgate.netresearchgate.netnih.gov |
| Cd | (II) | Moderate | researchgate.netresearchgate.net |
| Ca | (II) | Low | researchgate.netnih.gov |
| Mg | (II) | Low | researchgate.netnih.gov |
| Fe | (II) | Oxidized to Fe(III) and then complexed | researchgate.netresearchgate.netnih.gov |
| Nd | (III) | Stable | researchgate.net |
| Gd | (III) | Stable | researchgate.net |
| Yb | (III) | Stable | researchgate.net |
Ligand Exchange Processes
Ligand exchange is a process relevant to the function of siderophores. After the uptake of the iron-charged this compound (ferricoprogen) by a microorganism, the iron needs to be released for cellular use. In some fungi, such as Neurospora crassa, iron is released from coprogen (B1513091) and transferred to intracellular siderophores like desferriferricrocin by ligand exchange. asm.orgresearchgate.net This process may not always be enzymatically mediated. researchgate.net Ligand exchange can also be a factor in the interaction of this compound with other metal ions or chelating agents. diva-portal.orgencyclopedia.pub
Microbial Iron Uptake Systems
Microorganisms have evolved specific mechanisms to acquire iron bound to siderophores like this compound. These systems often involve specific receptors and transport pathways.
Outer Membrane Receptor-Mediated Transport (e.g., FhuE in Acinetobacter baumannii)
In Gram-negative bacteria like Acinetobacter baumannii, the uptake of siderophores, including xenosiderophores (siderophores produced by other microorganisms), is often mediated by specific outer membrane receptors. researchgate.netnih.govnih.gov Under iron-limiting conditions, A. baumannii overexpresses a 76-kDa iron-repressible outer membrane protein called FhuE. researchgate.netnih.govnih.gov Research has demonstrated that A. baumannii utilizes exogenously supplied this compound for growth under iron-limiting conditions, and the FhuE protein is required for the utilization of this compound as a xenosiderophore. researchgate.netnih.gov Disruption of the fhuE gene in A. baumannii results in the inability to utilize this compound for growth, and this ability is restored by complementation with fhuE. nih.gov This indicates that A. baumannii FhuE functions as a receptor for this compound, among other siderophores. nih.gov The transport through FhuE is an active process that requires the TonB energy transduction system. researchgate.netsemanticscholar.org
Utilization of this compound as a Xenosiderophore by Other Microorganisms (e.g., A. baumannii, Saccharomyces cerevisiae)
The ability to utilize xenosiderophores, including this compound, provides a competitive advantage to microorganisms in environments where diverse microbes coexist. researchgate.net Acinetobacter baumannii is known to utilize this compound produced by other organisms as an iron source. researchgate.netnih.govnih.govimtm.czamanote.comacs.org This utilization is dependent on the presence and function of the outer membrane receptor FhuE. nih.gov
Saccharomyces cerevisiae, a yeast, can also utilize siderophores produced by other microorganisms, such as rhodotorulic acid and ferrioxamine B. asm.org While the search results specifically mention S. cerevisiae's ability to utilize siderophores produced by other fungi (e.g., rhodotorulic acid) and bacteria (e.g., ferrioxamine B), they also state that the yeast may utilize siderophores produced by other microorganisms in its environment and that uptake can occur by uptake of the entire iron-ligand complex. asm.org Given that this compound is a fungal siderophore, it is plausible that S. cerevisiae could potentially utilize it as a xenosiderophore, although direct experimental evidence for this compound utilization by S. cerevisiae was not explicitly found in the provided search results. However, the general mechanism of utilizing siderophores produced by other fungi is described for S. cerevisiae. asm.orgsemanticscholar.org
TonB-Dependent Transport Systems
While TonB-dependent transport systems are primarily associated with Gram-negative bacteria for the uptake of scarce nutrients, including siderophore-iron complexes, they are relevant in the context of this compound as some bacteria can utilize fungal siderophores. researchgate.netebi.ac.uk. In Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii, the FhuE protein functions as a TonB-dependent outer membrane receptor for Ferricoprogen, as well as other ferric siderophores like ferric-rhodotorulic acid and ferrioxamine B nih.govnih.govjst.go.jp. This transport across the outer membrane is an active process requiring energy provided by the TonB-ExbB-ExbD protein complex researchgate.netjmb.or.kr.
Table 1: Bacterial TonB-Dependent Receptors for Siderophores
| Receptor | Organism | Substrates |
| FhuE | Escherichia coli | Ferric coprogen, Ferric rhodotorulic acid, Ferrioxamine B nih.govnih.gov |
| FhuE | Acinetobacter baumannii | This compound, Rhodotorulic acid, Desferrioxamine B jst.go.jp |
| FhuA | Bacteria | Fungal hydroxamate siderophores biorxiv.org |
In fungi, the uptake of siderophore-iron complexes, including Ferricoprogen, is typically mediated by siderophore-iron transporters (SITs), which are a subfamily of the major facilitator superfamily (MFS) rsc.orgjmb.or.kr. These transporters act as proton symporters, energized by the plasma membrane potential rsc.org. SIT-mediated iron uptake is widely conserved across the fungal kingdom rsc.org.
Intracellular Iron Trafficking and Storage
Once the iron-bound siderophore, Ferricoprogen, is transported into the fungal cell, the iron must be released from the siderophore molecule to be utilized for metabolic processes or stored nih.govnih.gov.
Intracellular Iron Trafficking and Storage
Release of Iron from Coprogen within Cells
The release of iron from internalized Ferricoprogen is a crucial step in fungal iron metabolism nih.govnih.gov. In Neurospora crassa, Mössbauer spectroscopic analyses have shown that coprogen-bound iron is rapidly released after uptake nih.gov. This release can occur through different mechanisms depending on the fungal species and the specific siderophore. One proposed mechanism is the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by intracellular ferric reductases nih.govmdpi.com. The lower affinity of ferrous iron for hydroxamate siderophores facilitates its release nih.gov.
Research in Neurospora crassa identified a soluble NADH-linked sideramine reductase that may be responsible for liberating iron from accumulated sideramines like coprogen during iron-deficient conditions nih.gov. This enzyme showed activity towards coprogen, although with varying efficiency compared to other siderophores nih.gov. Another mechanism for iron release from siderophores, particularly those with ester bonds like triacetylfusarinine C, involves intracellular esterases that hydrolyze the siderophore structure jmb.or.krnih.gov. However, for coprogen, which is a cyclic hydroxamate, iron release is often attributed to reductive mechanisms or ligand exchange nih.govnih.gov.
Role in Intracellular Iron Storage (e.g., conversion to ferricrocin)
Following the release of iron from Ferricoprogen, the iron can be directed towards various intracellular processes, including incorporation into iron-containing proteins or storage nih.govnih.gov. Unlike some organisms that use ferritin-like proteins for iron storage, many ascomycetes and basidiomycetes utilize intracellular siderophores for this purpose nih.gov.
Ferricrocin, another hydroxamate siderophore, serves as a major intracellular iron storage compound in several fungal species, including Neurospora crassa and Aspergillus nidulans nih.govnih.govresearchgate.net. After the uptake of Ferricoprogen, the released iron can be transferred to desferri-ferricrocin (B1206286) (the iron-free form of ferricrocin) through ligand exchange, forming ferricrocin nih.govasm.org. This process is not necessarily enzymatically mediated nih.gov.
In Neurospora crassa, desferri-ferricrocin is a major intracellular target for iron distribution after the uptake and release of iron from coprogen nih.gov. Ferricrocin accumulates intracellularly and functions as a long-term iron storage molecule, particularly in mycelia and spores nih.govnih.gov. Studies in Aspergillus nidulans have shown that ferricrocin constitutes a significant portion of the total intracellular iron content, especially under conditions of intracellular iron excess nih.gov. The biosynthesis of desferri-ferricrocin is regulated by iron availability, increasing under both iron starvation and intracellular iron excess nih.gov.
Table 2: Intracellular Iron Storage in Fungi
| Fungal Species | Main Intracellular Iron Storage Compound | Mechanism |
| Neurospora crassa | Ferricrocin nih.gov | Ligand exchange from released iron nih.govasm.org |
| Aspergillus nidulans | Ferricrocin nih.gov | Accumulation of iron-bound form nih.gov |
| Aspergillus ochraceus | Ferrocrocin nih.gov | Long-term storage nih.gov |
The accumulation of intracellular siderophores like ferricrocin is considered a strategy to prevent iron toxicity by chelating excess free iron within the cell nih.gov. These intracellular siderophores can also play roles in other cellular processes, such as oxidative stress resistance and development nih.gov.
Biological Activities and Cellular Interactions Beyond Iron Chelation
Modulation of Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathological conditions. Desferricoprogen has demonstrated the ability to modulate key aspects of oxidative stress.
Inhibition of Reactive Oxygen Species Formation (e.g., Fenton Reaction)
The Fenton reaction, catalyzed by ferrous iron (Fe²⁺), is a significant source of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). spertasystems.commdpi.combrieflands.com this compound, as an iron chelator, can interfere with this reaction by reducing the availability of free iron, thereby inhibiting the formation of damaging ROS. mdpi.comresearchgate.net Studies have shown that DFC can diminish the oxidation of low-density lipoprotein (LDL) and plaque lipids catalyzed by heme or hemoglobin, processes that involve iron-mediated oxidative reactions. mdpi.comnih.gov
Cytoprotective Effects in Specific Cell Types (e.g., endothelial cells, macrophages)
This compound has exhibited cytoprotective effects in critical cell types involved in vascular health and immune responses, such as endothelial cells and macrophages. mdpi.comnih.govnih.gov Research indicates that DFC can protect endothelial cells and macrophages from cytotoxicity induced by oxidized LDL (oxLDL). mdpi.com For instance, studies using human umbilical vein endothelial cells (HUVECs) and RAW 264.7 macrophages demonstrated that DFC significantly reduced cell death caused by oxLDL exposure. mdpi.com
Table 1: Effect of DFC on Cell Viability After oxLDL Challenge
| Cell Type | Treatment (oxLDL) | Cell Viability (%) | Cell Viability with DFC (50 µmol/L) (%) |
| Endothelial Cells | Reduced by 62% | 38 | Markedly reduced cell death |
| Macrophages | Reduced by 97% | 3 | Markedly reduced cell death |
*Data derived from research findings on oxLDL-induced cytotoxicity. mdpi.com
Influence on Stress-Responsive Protein Expression (e.g., Heme Oxygenase-1)
Heme oxygenase-1 (HO-1) is a stress-responsive protein induced by various stimuli, including oxidative stress. nih.govmdpi.comnih.gov Its induction is often considered an adaptive response with antioxidant and cytoprotective functions. nih.gov Studies have shown that this compound can influence the expression of HO-1. mdpi.comnih.govresearchgate.net Specifically, DFC has been observed to lower the expression of HO-1 that is typically upregulated by sublethal concentrations of oxLDL in endothelial cells and macrophages. mdpi.comnih.gov This suggests that by reducing oxidative stress, DFC mitigates the cellular signal that triggers HO-1 induction.
Impact on Inflammatory Responses and Cell Adhesion Processes
Inflammation and the adhesion of immune cells to the endothelium are fundamental processes in the development of various diseases, including atherosclerosis. This compound has been shown to modulate these processes. mdpi.comnih.gov
Attenuation of Endothelial Cell Activation (e.g., Vascular Cell Adhesion Molecule-1, Intercellular Adhesion Molecules, E-selectin)
Endothelial cell activation is characterized by the increased expression of adhesion molecules on the cell surface, which facilitates the recruitment of leukocytes. nih.govfrontiersin.orgmdpi.com Key adhesion molecules involved include Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecules (ICAMs), and E-selectin. nih.govplos.orgrevespcardiol.orgnih.gov Tumor necrosis factor-alpha (TNF-α) is a potent inducer of endothelial activation and the expression of these adhesion molecules. mdpi.comnih.govresearchgate.netnih.gov Research indicates that this compound can attenuate TNF-α-triggered endothelial cell activation and the subsequent increased expression of VCAM-1, ICAMs, and E-selectin. mdpi.comnih.govresearchgate.net
Table 2: Effect of DFC on TNF-α-Induced Adhesion Molecule Expression in Endothelial Cells
| Adhesion Molecule | Treatment (TNF-α) | Expression Level | Expression Level with DFC |
| VCAM-1 | Increased | High | Significantly Lower |
| ICAMs | Increased | High | Significantly Lower |
| E-selectin | Increased | High | Significantly Lower |
*Data based on research findings on TNF-α-induced endothelial activation. mdpi.comnih.govresearchgate.net
Reduction of Monocyte Adhesion to Endothelium
The adhesion of monocytes to the activated endothelium is a critical initial step in the inflammatory cascade that contributes to conditions like atherosclerosis. mdpi.comnih.govnih.govresearchgate.netnih.govfrontiersin.org By attenuating endothelial cell activation and the expression of adhesion molecules, this compound consequently reduces the adhesion of monocytes to the endothelium. mdpi.comnih.gov This effect is a direct consequence of DFC's ability to interfere with the molecular interactions that mediate monocyte attachment to the vascular lining. mdpi.comnih.gov
Prevention of Increased Endothelial Permeability and Intracellular Gap Formation
Studies have shown that this compound can prevent the increase in endothelial permeability and intracellular gap formation induced by inflammatory mediators like TNF-α. mdpi.comnih.govscilit.com This effect was observed in experiments using the Electric Cell-substrate Impedance Sensing (ECIS) method, where this compound pretreatment improved the integrity of endothelial cell monolayers challenged with TNF-α. mdpi.com The prevention of increased endothelial permeability and intracellular gap formation is significant as these processes are involved in the initial stages of conditions such as atherosclerosis, where inflammatory responses lead to increased adhesion of monocytes to the endothelium. mdpi.com
Influence on Microbial Growth and Community Dynamics
This compound plays a multifaceted role in microbial ecosystems, affecting the growth of individual strains and influencing the structure and interactions within microbial communities. plos.orgnih.govnsf.gov
Stimulation of Growth in Difficult-to-Culture Bacterial Strains
This compound has been found to stimulate the growth of bacterial strains that are typically difficult to cultivate in laboratory settings. plos.orgnih.govresearchgate.netnih.govkcl.ac.ukfigshare.com This has been particularly noted in studies involving oral bacteria, where this compound supplementation in culture media promoted the growth of strains like Prevotella sp. HOT-376 and Fretibacterium fastidiosum. plos.orgresearchgate.netnih.govkcl.ac.uk Furthermore, its inclusion in mixed culture plates led to increased proportions of as-yet-uncultivated phylotypes such as Dialister sp. HOT-119 and Megasphaera sp. HOT-123. plos.orgnih.govkcl.ac.uk This suggests that this compound, as a siderophore, can fulfill iron requirements for these fastidious organisms that may lack the ability to produce their own siderophores or efficiently acquire iron under standard culture conditions. nih.gov
Hypothesis of Role in Electron Transport Processes in Anaerobic Bacteria
While direct experimental evidence specifically linking this compound to electron transport processes in anaerobic bacteria is limited in the provided context, siderophores in general are known to be involved in iron acquisition, and iron is a crucial cofactor for electron transport proteins and enzymes involved in metabolic pathways, including those in anaerobic respiration. nih.gov The stimulation of growth in difficult-to-culture anaerobic oral bacteria by this compound suggests a potential role in facilitating essential metabolic processes like electron transport by providing access to iron. plos.orgnih.gov
Metabolite Sharing within Microbial Communities
Siderophores like this compound can be involved in metabolite sharing within microbial communities. nsf.govescholarship.org In environments where iron is limited, siderophore production and exchange can create cross-feeding networks, allowing organisms that cannot produce their own siderophores to acquire iron from those that do. nih.govnih.gov This sharing of essential resources can influence the composition and dynamics of microbial communities. nih.govnih.govbham.ac.uk Studies on bacterial-fungal interactions in environments like cheese rinds have revealed that fungi, including those producing siderophores like this compound, are significant contributors of small molecules that can shape bacterial communities. nih.govnsf.gov
Role as a Microbial Virulence Factor
In some pathogenic microorganisms, siderophores, including xenosiderophores like this compound produced by other microbes, can act as virulence factors. researchgate.netfrontiersin.orgresearchgate.netasm.orguni-tuebingen.de Pathogens can utilize siderophores produced by the host or other microbes to acquire essential iron, which is often limited by the host's nutritional immunity. nih.govresearchgate.netacs.org For instance, Acinetobacter baumannii, a multidrug-resistant pathogen, can utilize this compound as a xenosiderophore through specific outer membrane receptors like FhuE to acquire iron and survive under iron-limited conditions imposed by the host. researchgate.netasm.orguni-tuebingen.deacs.org This ability to acquire iron using external siderophores contributes to the pathogen's ability to establish infection and cause disease. researchgate.netfrontiersin.orgasm.org
Relationship with Host Iron Metabolism and Nutritional Immunity
This compound's interaction with host iron metabolism is primarily in the context of iron acquisition by microbes in the face of host nutritional immunity. nih.govresearchgate.net Nutritional immunity is a host defense strategy that involves limiting the availability of essential metals, particularly iron, to hinder microbial growth and invasion. nih.gov Microorganisms, especially pathogens, have evolved mechanisms, including the production and utilization of siderophores like this compound, to overcome this limitation and acquire the iron necessary for their survival and proliferation within the host. nih.govresearchgate.net The ability of pathogens to utilize xenosiderophores such as this compound highlights a complex interplay between microbial iron acquisition strategies and host defense mechanisms. researchgate.net
Ecological Roles and Environmental Interactions
Involvement in Bacterial-Fungal Interactions (BFIs)
In complex microbial communities, the interactions between bacteria and fungi are fundamental in shaping the structure and function of the ecosystem. Desferricoprogen, as a specialized fungal metabolite, is a key molecule in these interactions.
Fungi are prolific producers of a diverse array of specialized (or secondary) metabolites, which are small organic molecules not essential for growth but crucial for survival and interaction within their environment. plos.org These compounds, including siderophores like this compound, are key mediators in bacterial-fungal interactions (BFIs). nih.govnih.gov Studies of pairwise co-cultures of bacteria and fungi have revealed that the metabolomic profiles are often dominated by fungal-derived compounds, indicating that fungi are significant contributors to the chemical landscape of microbial communities. nih.govescholarship.org
This compound is one of several siderophores, alongside others like desferrichrome and palmitoylcoprogen, that have been identified in the extracts of fungal cultures. nih.govescholarship.org Filamentous fungi, in particular, demonstrate the capacity to produce multiple types of siderophores, which may have different affinities for various forms of iron, suggesting distinct biological roles. nih.govescholarship.org The production of these specialized metabolites is a critical strategy for fungi to interact with and influence their bacterial neighbors. nih.gov
In many natural environments, the availability of essential nutrients, particularly iron, is extremely limited. Iron is crucial for numerous cellular processes, but its low solubility in aerobic, neutral pH environments makes it a scarce resource. This scarcity drives intense competition among microorganisms. researchgate.net Siderophores like this compound are a primary tool used by fungi in this competition. researchgate.net
By synthesizing and secreting this compound, a fungus can effectively sequester the limited ferric iron (Fe³⁺) from its surroundings. nih.gov The resulting iron-siderophore complex, ferricoprogen, is then taken up by the fungus through specific receptors on its cell surface. This process can inhibit the growth of competing bacteria and other fungi that are unable to utilize this specific iron complex, a phenomenon known as siderophore-mediated antagonism. researchgate.net The ability to produce high-affinity siderophores is therefore a significant competitive advantage, allowing the producing organism to thrive in iron-limited niches. apsnet.org
The table below summarizes findings on the role of fungal siderophores in microbial competition.
| Finding | Organism(s) Studied | Significance in Competition |
| Dominance of Fungal Metabolites | Pairwise co-cultures of cheese rind fungi and bacteria | Fungi are key chemical mediators in BFIs, producing compounds like this compound that shape the interaction. nih.govescholarship.org |
| Siderophore-Mediated Iron Sequestration | Various fungi and bacteria | Fungi secrete siderophores to bind scarce iron, making it unavailable to competitors. researchgate.netnih.gov |
| Inhibition of Competitors | Pseudomonas spp. vs. phytopathogenic fungi/bacteria | Siderophores produced by beneficial pseudomonads can suppress the growth of plant pathogens by limiting iron access. researchgate.net |
Contributions to Biogeochemical Cycles
The influence of this compound extends beyond localized microbial interactions to impact large-scale biogeochemical cycles. Its ability to chelate metals is central to its role in metal remediation, mineral weathering, and ocean nutrient dynamics.
While siderophores are primarily known for their role in iron acquisition, their strong chelating properties are not strictly limited to iron. Many siderophores, including those of the hydroxamate class like this compound, can also form stable complexes with other metals, including toxic heavy metals. taylorfrancis.comresearchgate.net This capability makes them promising agents for bioremediation, a process that uses biological organisms or their products to remove or neutralize pollutants from a contaminated site. nih.govmdpi.com
Fungi, in particular, are recognized for their potential in mycoremediation of heavy metals from soil and water. researchgate.net Siderophores can contribute to this process by binding to toxic metals such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn), thereby reducing their bioavailability and toxicity. taylorfrancis.com The sequestration of these metals into stable, less harmful complexes is a key mechanism in microbial detoxification strategies. nih.govfrontiersin.org Although research is ongoing, the application of siderophores represents a natural and potentially cost-effective approach to cleaning up environments contaminated with heavy metals. taylorfrancis.com
The table below indicates metals that are known to be chelated by siderophores, suggesting potential bioremediation applications.
| Metal | Siderophore Interaction | Potential Bioremediation Application |
| Iron (Fe³⁺) | Primary target, high-affinity binding | Natural iron cycling |
| Lead (Pb²⁺) | Complex formation | Remediation of lead-contaminated soils and water researchgate.net |
| Cadmium (Cd²⁺) | Complex formation | Detoxification of industrial effluents researchgate.net |
| Copper (Cu²⁺) | Complex formation | Mitigation of copper toxicity in agricultural soils |
| Zinc (Zn²⁺) | Complex formation | Management of zinc contamination from mining activities |
Iron is abundant in the Earth's crust but is often locked within crystalline mineral structures, making it inaccessible to organisms. Siderophores play a crucial role in biogeochemical weathering by mobilizing iron from these mineral sources. Hydroxamate siderophores like this compound can adsorb onto mineral surfaces and facilitate the dissolution of iron-bearing minerals. nih.gov
In vast regions of the world's oceans, primary productivity is limited by the availability of the micronutrient iron. frontiersin.org The concentration of dissolved iron in surface ocean waters is incredibly low, and nearly all of it is bound to organic ligands. odu.eduumn.edu Siderophores produced by marine bacteria and fungi are a significant component of this organic ligand pool. frontiersin.orghawaii.edu
By chelating dissolved iron, fungal siderophores like this compound can influence its residence time, chemical form (speciation), and bioavailability to marine life, particularly phytoplankton, which form the base of the marine food web. nih.gov The production of different types of siderophores (e.g., more hydrophilic vs. more amphiphilic) can vary depending on the specific environmental conditions and competitive pressures of a given oceanic region. odu.edunih.gov This dynamic interplay affects the structure of microbial communities and the efficiency of the biological carbon pump, where atmospheric CO₂ is fixed by phytoplankton and transported to the deep ocean. Therefore, the production of siderophores in the marine environment has far-reaching implications for global carbon cycling and climate. hawaii.edu
Plant-Microbe Interactions in Environmental Contexts
The interaction between plants and microbes is a complex and continuous process that shapes ecosystem dynamics. mdpi.com Microorganisms, particularly bacteria and fungi, establish diverse relationships with plants that can be either beneficial or harmful. mdpi.comnih.gov Beneficial interactions include the promotion of plant growth through various mechanisms, such as the production of phytohormones and the enhancement of nutrient availability. mdpi.comnih.gov Siderophores, iron-chelating compounds produced by many microbes, are key molecules in mediating these interactions, particularly in the iron-limited environments common in many soils.
Potential Role in Phytopathogen Inhibition and Plant Growth Promotion
Siderophores produced by plant-associated microbes can play a crucial role in promoting plant health and growth. nih.gov This occurs through two primary indirect mechanisms: facilitating iron nutrition for the plant and inhibiting the growth of plant pathogens (phytopathogens) through iron competition.
Microorganisms residing in the rhizosphere, the soil region directly surrounding plant roots, can enhance plant growth through the production of siderophores. nih.govmdpi.com These compounds bind to ferric iron (Fe³⁺) in the soil, making it soluble and available for uptake by the plant, thereby stimulating growth, especially in iron-deficient calcareous soils. mdpi.comepa.gov The ability of certain bacteria, known as plant growth-promoting rhizobacteria (PGPR), to produce siderophores is considered a key trait for enhancing plant biomass and root length. nih.govnih.gov
Furthermore, the high affinity of siderophores for iron can effectively limit its availability to other microorganisms, including those that are pathogenic to plants. frontiersin.org This competition for a vital nutrient can suppress the proliferation of phytopathogens, providing a biocontrol effect that protects the plant from disease. nih.govnih.gov By sequestering the available iron in the immediate vicinity of the plant roots, siderophore-producing microbes create an environment that is less conducive for the growth and establishment of harmful pathogens. While the general class of siderophores is known to contribute to these beneficial plant-microbe interactions, specific research detailing the direct effects of this compound in these processes is an area for further investigation.
Susceptibility to Microbial Degradation in Ecosystems
The persistence of siderophores in the environment is a critical factor influencing their ecological role. The breakdown of these molecules by other microbes determines how long they remain active in the soil and contributes to the cycling of carbon and nitrogen. researchgate.net
Research into the microbial catabolism of siderophores has shown that susceptibility to degradation varies significantly between different compounds. Some microorganisms have developed enzymatic pathways to break down specific siderophores, allowing them to access the iron they carry or to utilize their organic structure as a nutrient source. For instance, the bacterium Azotobacter irakense, isolated from lake water, is capable of degrading the trihydroxamic acid siderophores deferrioxamine B and E. nih.gov This degradation process is initiated by cellular enzymes and occurs via amide hydrolysis. nih.gov
However, this degradative capability is not universal for all siderophores. Studies involving A. irakense have demonstrated that its ability to degrade these compounds is limited. The same research revealed that this compound, along with desferrichrysin, was not degraded by this bacterium. researchgate.netnih.gov This finding suggests that this compound possesses a chemical structure that is resistant to the enzymatic machinery of certain microbes, potentially leading to greater persistence in some ecosystems compared to other siderophores like deferrioxamine B.
Table 1: Microbial Degradation of Selected Siderophores by Azotobacter irakense
| Compound | Susceptibility to Degradation |
|---|---|
| Deferrioxamine B | Degraded |
| Deferrioxamine E | Degraded |
| This compound | Not Degraded |
| Desferrichrysin | Not Degraded |
Data sourced from studies on Azotobacter irakense. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Deferrioxamine B |
| Deferrioxamine E |
Advanced Research Methodologies and Analytical Approaches
Spectroscopic and Chromatographic Techniques for Characterization
Spectroscopic and chromatographic methods are fundamental in the isolation, identification, and functional analysis of Desferricoprogen.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound and its iron-bound form, ferricoprogen. This method allows for the separation of the compound from complex biological matrices, followed by its sensitive and specific detection and structural characterization researchgate.netnih.govnih.govmdpi.com. The fragmentation patterns generated in the tandem mass spectrometer (MS/MS) provide detailed structural information, confirming the identity of the molecule researchgate.net.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) coupled with liquid chromatography (LC-ICP-MS) is particularly useful for speciation analysis, allowing for the specific detection and quantification of the iron atom within the ferricoprogen complex researchgate.netfrontiersin.orgmdpi.com. This technique is invaluable for studying the iron-chelating efficiency of this compound and its metabolic fate in biological systems.
Table 1: Applications of Mass Spectrometry in this compound Analysis
| Technique | Primary Application | Information Obtained | Reference |
|---|---|---|---|
| LC-MS/MS | Structural Elucidation and Quantification | Molecular weight, fragmentation patterns, and concentration in a sample. | researchgate.netnih.govnih.govmdpi.com |
| LC-ICP-MS | Iron Speciation Analysis | Quantification of iron bound to this compound, determination of chelation efficiency. | researchgate.netfrontiersin.orgmdpi.com |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of this compound d-nb.infoyouthstem2030.org. In the production and isolation of this siderophore, preparative HPLC is employed to obtain a highly pure compound semanticscholar.org. Analytical HPLC is then used to assess the purity and determine the concentration of the final product semanticscholar.orgnih.govresearchgate.net. Reversed-phase HPLC methods are commonly used, where this compound is separated based on its hydrophobicity youthstem2030.org. The use of a UV detector allows for the quantification of the compound by measuring its absorbance at a specific wavelength youthstem2030.org.
Spectrophotometric assays provide a functional assessment of this compound's primary role as an iron chelator. Calcein-based iron scavenging assays are a common method to determine the iron-binding capacity of siderophores researchgate.netsemanticscholar.orgnih.govresearchgate.net. In this assay, the fluorescence of calcein is quenched upon binding to iron. When this compound is introduced, it scavenges the iron from the calcein-iron complex, leading to a restoration of calcein's fluorescence researchgate.netsemanticscholar.org. The degree of fluorescence recovery is directly proportional to the amount of iron chelated by this compound, thus providing a quantitative measure of its iron-scavenging efficiency researchgate.net.
Table 2: Principles of Calcein-Based Iron Scavenging Assay
| Step | Description | Observed Change | Reference |
|---|---|---|---|
| 1 | Calcein is fluorescent. | High fluorescence. | semanticscholar.org |
| 2 | Addition of iron quenches calcein fluorescence. | Low fluorescence. | semanticscholar.orgnih.gov |
| 3 | Addition of this compound. | This compound removes iron from calcein. | researchgate.net |
| 4 | Fluorescence is restored. | Increase in fluorescence proportional to chelated iron. | researchgate.net |
Molecular and Genomic Techniques for Pathway Elucidation and Regulation
Understanding the genetic basis of this compound biosynthesis and its regulation is critical. Molecular and genomic techniques have been instrumental in identifying the genes and regulatory networks involved.
Comparative genomics is a powerful approach to identify the biosynthetic gene cluster (BGC) responsible for this compound production mdpi.comusda.govmdpi.comnih.govplos.org. By comparing the genomes of this compound-producing fungi with those of non-producing, closely related species, researchers can pinpoint the unique set of genes involved in its synthesis mdpi.comusda.govnih.govresearchgate.net. This approach has been successfully used for other siderophores, such as desferrioxamine, and provides a roadmap for identifying the this compound BGC researchgate.net.
Proteomics, the large-scale study of proteins, complements genomic analyses by confirming the expression of the enzymes encoded by the predicted BGC nih.govmdpi.comnih.govplos.org. By analyzing the proteome of the fungus under conditions that induce this compound production, the enzymes involved in the biosynthetic pathway can be identified and their levels quantified nih.govmdpi.comnih.gov.
Gene expression analysis provides insights into the regulation of the this compound biosynthetic pathway. Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is used to measure the transcript levels of the genes within the BGC under different iron conditions nih.govnih.govnih.govyoutube.comresearcher.liferesearcher.life. This allows researchers to determine if the genes are upregulated under iron-limiting conditions, a hallmark of siderophore biosynthesis genes nih.gov.
Fur (Ferric Uptake Regulator) titration assays are a genetic tool used to identify genes that are regulated by the Fur protein, a key transcriptional repressor of iron uptake systems in many microorganisms nih.govnih.govsigmaaldrich.com. By introducing a plasmid containing the promoter region of a suspected this compound biosynthetic gene into a reporter strain, it can be determined if the Fur protein binds to this region in an iron-dependent manner, thereby controlling its expression nih.govnih.gov. This assay is crucial for delineating the regulatory network governing this compound production in response to iron availability.
Comparative Metabolomics of Mutant Strains
Comparative metabolomics is a powerful analytical approach used to investigate the metabolic differences between a wild-type organism and its mutant strains. This methodology is particularly insightful for studying the biosynthesis of specific compounds like this compound. By comparing the metabolic profile of a this compound-producing fungus with a genetically modified strain—one in which a key gene in the this compound biosynthesis pathway has been deleted or silenced—researchers can pinpoint the compound and its precursors.
The process typically involves culturing both the wild-type and mutant fungal strains under identical, controlled conditions. Metabolites are then extracted from the fungal mycelia and the culture medium at various time points. These extracts are subsequently analyzed using high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.com
The resulting data from both strains are then compared. The absence of this compound and the accumulation of its direct precursors in the mutant strain's metabolome, alongside their presence in the wild-type, provide strong evidence for the function of the mutated gene. Furthermore, this comparative analysis can reveal other previously unknown metabolites that are part of the same metabolic network. For instance, a study on Aspergillus sclerotiorum in a co-culture with Streptomyces sp. utilized metabolomics to show a significant increase in the production of notoamides, demonstrating the power of this technique to uncover interactions that influence secondary metabolite production. nih.govresearchgate.net Such approaches can be instrumental in fully elucidating the this compound biosynthetic pathway and discovering novel, related natural products. ugent.beekb.eg
A hypothetical comparison of metabolite abundance between a wild-type and a mutant strain is presented in the table below.
| Metabolite | Wild-Type Strain (Relative Abundance) | Mutant Strain (Relative Abundance) | Fold Change (Mutant/Wild-Type) |
|---|---|---|---|
| Precursor A | 100 | 850 | 8.5 |
| Precursor B | 120 | 980 | 8.2 |
| This compound | 1500 | Not Detected | - |
| Metabolite X | 50 | 45 | 0.9 |
Pyrosequencing Analysis for Microbial Community Profiling
Pyrosequencing is a high-throughput DNA sequencing technique that allows for the comprehensive analysis of microbial communities in various environments. nih.govresearchgate.net This method is particularly useful for understanding how specific compounds, such as the siderophore this compound, can influence the structure and composition of these communities. Siderophores are known to play a crucial role in microbial competition for iron, a vital nutrient, and can therefore significantly alter microbial dynamics. mdpi.com
The application of pyrosequencing to study the effect of this compound would involve treating a microbial environment, such as a soil sample, with the compound. DNA would then be extracted from both treated and untreated (control) samples. The 16S rRNA gene for bacteria or the ITS region for fungi is then amplified via PCR and sequenced. nih.gov The resulting sequence data provides a detailed profile of the microbial taxa present and their relative abundances.
By comparing the microbial profiles of the this compound-treated and control samples, researchers can identify which microbial populations are promoted, inhibited, or unaffected by its presence. For example, some microbes may be able to utilize the iron chelated by this compound, giving them a competitive advantage, while others may be outcompeted. Studies have shown that the addition of siderophores can indeed lead to shifts in soil microbial communities. mdpi.com This type of analysis can provide valuable insights into the ecological role of this compound and its potential applications in areas such as agriculture or bioremediation.
The table below illustrates a hypothetical shift in the relative abundance of different bacterial phyla in a soil community after the addition of this compound.
| Bacterial Phylum | Control Soil (Relative Abundance %) | This compound-Treated Soil (Relative Abundance %) |
|---|---|---|
| Proteobacteria | 35 | 45 |
| Actinobacteria | 25 | 20 |
| Acidobacteria | 15 | 10 |
| Bacteroidetes | 10 | 15 |
| Firmicutes | 5 | 3 |
| Others | 10 | 7 |
Cell-Based and Biochemical Assays
In vitro studies using cell cultures are essential for elucidating the specific effects of this compound on cellular processes. Interactions between endothelial cells and macrophages are critical in the context of inflammation and atherosclerosis. nih.govnih.govuni-luebeck.de Research has shown that this compound can modulate these interactions.
One key finding is that this compound attenuates the activation of endothelial cells triggered by tumor necrosis factor-alpha (TNF-α). semanticscholar.org In response to inflammatory stimuli like TNF-α, endothelial cells upregulate the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin. semanticscholar.orgnih.gov These molecules facilitate the adhesion of monocytes to the endothelium, a crucial step in the development of atherosclerotic plaques. Studies have demonstrated that this compound treatment can significantly reduce the expression of these adhesion molecules on the surface of endothelial cells. semanticscholar.org
Furthermore, this compound has been shown to affect macrophage function directly. In the context of atherosclerosis, macrophages take up oxidized low-density lipoprotein (oxLDL), leading to their transformation into foam cells, a hallmark of atherosclerotic lesions. semanticscholar.org It has been observed that this compound can reduce the uptake of oxLDL by macrophages, thereby inhibiting foam cell formation. semanticscholar.org This suggests that this compound may have anti-inflammatory and anti-atherosclerotic properties by influencing the behavior of both endothelial cells and macrophages. The process by which macrophages adopt distinct functional phenotypes, known as polarization (into M1 pro-inflammatory or M2 anti-inflammatory types), is a key aspect of their function and can be influenced by their microenvironment. mdpi.comnih.govfrontiersin.org
The table below summarizes the observed effects of this compound on endothelial cells and macrophages in in vitro assays.
| Cell Type | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Endothelial Cells | TNF-α + this compound | Reduced expression of VCAM-1, ICAM-1, and E-selectin | semanticscholar.org |
| Macrophages | oxLDL + this compound | Inhibited uptake of oxLDL and reduced foam cell formation | semanticscholar.org |
Microbial growth stimulation assays are conducted to determine the effect of a specific compound on the proliferation of microorganisms. Siderophores like this compound can have divergent effects on microbial growth, either promoting it by supplying essential iron or inhibiting it by sequestering iron away from microbes that cannot utilize the siderophore-iron complex. nih.govresearchgate.net
A common method for assessing siderophore activity and its impact on microbial growth is the chrome azurol S (CAS) assay. springernature.comnih.govnih.gov This colorimetric assay can be used to quantify siderophore production. To test the growth-stimulating or inhibiting properties of this compound, various bacterial or fungal strains can be cultured in an iron-limited medium. The growth of these strains is then monitored in the presence and absence of this compound.
For some microbes, this compound can serve as a xenosiderophore, meaning they can take up the iron bound by it, leading to growth promotion. For example, certain isolates of Microbacterium have been shown to be dependent on the presence of the siderophore desferrioxamine B for growth. nih.gov Conversely, for other microbes that lack the specific receptors to internalize the this compound-iron complex, the siderophore will effectively withhold iron, leading to growth inhibition. nih.govresearchgate.net These assays are crucial for understanding the ecological role of this compound in microbial communities and for identifying potential applications, such as in biocontrol where it might selectively inhibit the growth of pathogenic microbes.
The following table provides a hypothetical outcome of a microbial growth assay with this compound.
| Microbial Strain | Growth in Iron-Limited Medium | Growth with this compound | Effect |
|---|---|---|---|
| Strain A | Low | High | Stimulation |
| Strain B | Low | Low | No Effect |
| Strain C | Low | Very Low / No Growth | Inhibition |
Metal complexation studies are fundamental to understanding the primary function of siderophores, which is to chelate metal ions with high affinity and specificity. The stability of the complexes formed between this compound and various metal ions is a key parameter that determines its biological activity and potential applications. The thermodynamic stability of a metal complex is quantified by its formation constant or stability constant (log β). scispace.com
Studies have been conducted to determine the stability constants of this compound with a range of trivalent and divalent metal ions. These experiments typically involve techniques such as pH-potentiometry, UV-Vis spectrophotometry, and cyclic voltammetry. It has been found that this compound is a highly effective chelator, forming very stable complexes not only with Fe(III) but also with other trivalent metal ions like Ga(III) and Al(III).
Interestingly, the structure of the siderophore can influence its metal ion selectivity. When compared to another well-known siderophore, Desferrioxamine B (DFB), this compound, which has slightly longer connecting chains, forms more stable complexes with metal ions that have a larger ionic radius, such as Cu(II), Ni(II), and Zn(II). Conversely, with smaller metal ions, the trend is reversed. Such studies are crucial for applications in chelation therapy, bioremediation, and the development of diagnostic tools.
The table below presents the stability constants (log K) for the 1:1 complexes of this compound with various metal ions.
| Metal Ion | log K (ML) |
|---|---|
| Fe(III) | 31.5 |
| Ga(III) | 29.1 |
| Al(III) | 25.2 |
| Cu(II) | 16.8 |
| Ni(II) | 12.5 |
| Zn(II) | 11.9 |
Comparative Analysis with Other Siderophores and Analogs
Structural and Functional Similarities/Differences with Other Siderophores
Siderophores exhibit diverse chemical structures, which dictate their metal-binding properties and the mechanisms by which they are recognized and transported by microbial cells. Desferricoprogen is classified as a trihydroxamate siderophore, characterized by the presence of three hydroxamic acid functional groups responsible for chelating ferric iron (Fe³⁺) nih.govmdpi.com. This places it in the same broad category as other hydroxamate siderophores like desferrichrome and deferrioxamine B.
Structurally, this compound is based on a 2,5-diketopiperazine core with attached hydroxamate-containing chains nih.gov. This contrasts with desferrichrome, which is a cyclic hexapeptide incorporating three hydroxamate groups wikipedia.orgnih.gov. Deferrioxamine B (DFO), another well-known trihydroxamate, possesses a linear, acyclic structure mdpi.comwikipedia.orgnih.gov. These structural differences, despite the shared hydroxamate chelating groups, can lead to variations in their metal coordination geometry, stability constants, and recognition by specific microbial uptake systems.
Rhodotorulic acid represents a different class, being a dihydroxamate siderophore and a cyclic diketopiperazine formed from two units of N⁵-acetyl-N⁵-hydroxy-L-ornithine uni.luwikidata.orgnih.govebi.ac.uk. The presence of only two hydroxamate groups in rhodotorulic acid, compared to the three in this compound, results in different iron binding stoichiometry and potentially lower affinity for Fe³⁺ compared to trihydroxamates wikipedia.org.
Further diversifying the siderophore landscape are mixed-type siderophores, such as acinetobactin (B221850) and pyoverdine. Acinetobactin, produced by Acinetobacter baumannii, utilizes both catecholate and hydroxamate/oxazoline moieties for iron binding nih.govacs.org. Pyoverdine, characteristic of Pseudomonas species, features a dihydroxyquinoline core and a peptide chain containing hydroxamate or α-hydroxycarboxylate groups wikipedia.orgresearchgate.netmdpi.com. These distinct chelating groups confer different chemical properties and metal specificities compared to the purely hydroxamate-based this compound.
The functional differences among these siderophores are evident in their iron-binding affinities and their interactions with microbial transport systems. While all are primarily involved in Fe³⁺ acquisition, studies have shown variations in their ability to chelate other metal ions. For instance, this compound has demonstrated a better capacity for sequestering lead(II) (Pb²⁺) compared to deferrioxamine B researchgate.net. The structural nuances also influence recognition by specific outer membrane receptors, which is crucial for uptake into the microbial cell nih.govunil.ch. Acinetobacter baumannii, for example, can utilize this compound, rhodotorulic acid, and deferrioxamine B as xenosiderophores via the FhuE receptor, highlighting a shared uptake pathway for structurally related (hydroxamate) or unrelated siderophores in this organism nih.govresearchgate.net.
Identification and Characterization of Novel this compound Analogs
The structural complexity of this compound allows for the existence of naturally occurring and potentially synthetic analogs with variations in their side chains or core structure. The identification and characterization of these analogs are important for understanding the biosynthesis, function, and potential applications of this compound.
Research has led to the identification of novel compounds structurally related to coprogen (B1513091), the iron-bound form of this compound. A putative coprogen analog featuring a terminal carboxylic acid motif was identified in Scopulariopsis sp. JB370 escholarship.org. This suggests natural variations can occur in the peripheral structures of these siderophores. Additionally, a compound identified as this compound B (C₃₃H₅₄N₆O₁₂) has been reported in F. domesticum, indicating the existence of naturally produced variants with slight differences in their elemental composition compared to this compound (C₃₅H₅₆N₆O₁₃) nih.govrsc.orguni.lu.
The characterization of these novel analogs typically involves spectroscopic techniques, mass spectrometry, and chemical analysis to elucidate their precise chemical structures. Functional characterization may include assessing their iron-binding capacity, affinity for other metals, and ability to promote microbial growth under iron-limiting conditions. While the provided information specifically mentions the identification of a novel putative coprogen analog and this compound B, detailed characterization data for these specific compounds in comparison to this compound were not extensively available in the search results. However, studies exploring the coordination chemistry of this compound with various metal ions, including trivalent ions like Fe(III), Ga(III), Al(III), In(III), and divalent ions like Cu(II), Ni(II), and Zn(II), provide insights into the metal-binding capabilities inherent in the this compound structure, which would be relevant for characterizing analogs researchgate.netdntb.gov.ua.
Competitive Dynamics and Metal Exchange among Siderophores
In natural environments, microorganisms often encounter a complex mixture of siderophores produced by various species. This leads to competitive dynamics for the acquisition of limited metal resources, particularly iron. Siderophores can compete by having higher affinity for the target metal, being produced in larger quantities, or by utilizing specific and efficient uptake systems.
Competition can occur at several levels. Different siderophores may compete for the available free metal ions in the environment. The stability constant of the siderophore-metal complex is a key factor determining the outcome of this competition; siderophores forming more stable complexes can effectively sequester the metal even in the presence of competing chelators unil.ch.
Furthermore, competition extends to the uptake stage. Microorganisms produce specific receptors, often located on the outer membrane in Gram-negative bacteria, that recognize and bind siderophore-metal complexes unil.ch. Competition can arise when multiple siderophores are recognized by the same receptor or when different organisms produce siderophores that compete for uptake by a limited set of transport systems. The ability of Acinetobacter baumannii to utilize this compound, rhodotorulic acid, and deferrioxamine B via the FhuE receptor exemplifies competition for a shared uptake pathway nih.govresearchgate.net.
Metal exchange between different siderophores is another aspect of these competitive dynamics. Some studies suggest that siderophores can "steal" or strip iron from existing siderophore-iron complexes unil.ch. This process can be influenced by the relative affinities of the siderophores for the metal and the presence of specific proteins that facilitate metal transfer. While the full relevance of iron exchange between siderophores is still being explored, it is hypothesized to play a role in metal shuttling within microbial communities acs.org. Research on the siderophore-binding protein YxeB in Bacillus cereus has provided direct evidence of metal exchange, showing that YxeB can facilitate the transfer of Fe(III) from ferrioxamine B to desferrioxamine B bound to the protein, notably occurring without requiring metal reduction nih.gov. These findings highlight the intricate mechanisms by which microorganisms can acquire iron from complexes formed by their own or competing siderophores.
The competitive interplay among siderophores significantly influences microbial ecology and the outcome of interactions between different microbial species, including pathogens and host microbiota acs.orgunil.ch. Understanding these dynamics, particularly involving siderophores like this compound, is crucial for comprehending microbial survival strategies and developing potential therapeutic interventions targeting iron acquisition.
Future Research Directions and Unanswered Questions
Elucidation of Comprehensive Biosynthetic Pathways and Regulatory Networks
A primary unanswered question lies in the complete elucidation of Desferricoprogen's biosynthetic pathway and the intricate regulatory networks that govern its production. While the general pathways for hydroxamate siderophore synthesis are known, the specific enzymes, genetic sequences, and regulatory logic controlling this compound synthesis remain to be fully mapped. Future research should focus on:
Gene Cluster Identification: Pinpointing the complete biosynthetic gene cluster (BGC) responsible for this compound production in key fungal species like Neurospora crassa and various Penicillium and Aspergillus species.
Regulatory Mechanisms: Investigating the transcriptional regulators, such as the iron-responsive GATA-factor, and environmental cues (e.g., iron concentration, pH, presence of other metals) that trigger or suppress the expression of these gene clusters. plos.org Modern computational approaches that leverage genome-wide gene regulation information and co-expression patterns could accelerate the functional prioritization of BGCs. plos.org
Enzymatic Characterization: Detailed biochemical analysis of each enzyme in the pathway to understand their specific functions, substrate specificities, and catalytic mechanisms. This knowledge is crucial for potential synthetic biology applications aimed at optimizing or modifying siderophore production.
Understanding these networks is fundamental to comprehending how fungi modulate iron acquisition in response to environmental stress and competition. plos.org
Detailed Mechanisms of Cellular Uptake and Intracellular Fate across Diverse Organisms
The mechanisms by which this compound and its iron-bound form, Coprogen (B1513091), are recognized and transported across cellular membranes are not fully understood, particularly across different species. While its hydrophobic nature is thought to aid in crossing biological membranes, the specific transporters and pathways involved require detailed investigation. mdpi.comnih.gov Future studies should address:
Receptor Identification: Identifying and characterizing the specific cell-surface receptors in both fungi (for re-uptake) and other organisms (e.g., bacteria, mammalian cells) that recognize and bind this compound or Coprogen.
Transport Pathways: Determining the precise uptake mechanisms, whether through endocytosis, specific membrane transporters, or other processes. mdpi.comnih.gov Research should clarify if the entire iron-siderophore complex is internalized or if iron is released at the cell surface. bham.ac.uk
Intracellular Trafficking: Once inside the cell, the fate of the this compound-iron complex is a critical area of inquiry. Research needs to track its journey through intracellular compartments, the mechanism of iron release (e.g., enzymatic reduction), and whether the this compound molecule is recycled, degraded, or repurposed.
A comprehensive understanding of these processes is vital for evaluating its role in microbial interactions and its potential as a drug delivery vehicle.
Full Spectrum of Biological Activities and Underlying Molecular Mechanisms
Recent research has highlighted this compound's potential beyond simple iron transport, particularly in mitigating atherosclerosis. mdpi.comnih.gov However, the full range of its biological effects and the molecular mechanisms driving them are far from completely understood.
Key research avenues include:
Anti-inflammatory and Antioxidant Pathways: While it's known that this compound can reduce levels of oxidized LDL (oxLDL), inhibit lipid peroxidation, and decrease the expression of adhesion molecules like VCAM-1, the precise signaling pathways it modulates remain to be fully elucidated. mdpi.comsemanticscholar.orgsemanticscholar.org Future work should investigate its impact on key inflammatory regulators like NF-κB and oxidative stress response pathways. nih.govmdpi.com
Cytoprotective Effects: this compound has demonstrated a protective effect in endothelial cells and macrophages against oxLDL-induced damage. nih.gov The molecular basis for this cytoprotection, including its influence on apoptosis, autophagy, and stress-responsive genes like heme oxygenase-1, warrants deeper investigation. mdpi.comnih.gov
Antimicrobial and Antiviral Properties: The ability of this compound to chelate iron suggests it may possess antimicrobial activity by limiting this essential nutrient for pathogens. This potential, along with any antiviral activities, should be systematically explored against a broad spectrum of microbes. mdpi.com
The table below summarizes some of the observed biological effects of this compound in the context of atherosclerosis research.
| Biological Effect | Observation | Key Molecules/Processes Involved |
| Atherosclerosis Inhibition | Reduced atherosclerotic plaque formation in ApoE-/- mice. mdpi.comnih.gov | Inhibition of lipid accumulation, reduction of VCAM-1 expression. mdpi.comnih.gov |
| Antioxidant Activity | Lowered plasma levels of oxidized LDL (oxLDL) and inhibited lipid peroxidation. mdpi.comsemanticscholar.orgresearchgate.net | Scavenging of reactive oxygen species, inhibition of heme/hemoglobin-catalyzed oxidation. mdpi.comnih.gov |
| Anti-inflammatory Action | Reduced expression of TNF-α in macrophages and attenuated TNF-α-triggered endothelial cell activation. nih.gov | Decreased expression of VCAM-1, ICAMs, and E-selectin. nih.gov |
| Foam Cell Inhibition | Reduced the formation of foam cells and the uptake of oxLDL by macrophages. mdpi.comnih.gov | Downregulation of the CD36 scavenger receptor. mdpi.comnih.gov |
Role in Complex Microbial Consortia and Ecosystems
The function of this compound extends beyond a single organism into the complex interplay within microbial communities. Its presence can significantly shape the structure and function of ecosystems, particularly in nutrient-limited environments. Unanswered questions include:
Microbial Competition and Cooperation: How does the production of this compound by one fungal species affect the growth and behavior of neighboring bacteria and fungi? Does it primarily act as a competitive tool to sequester iron, or does it also serve as a "public good" that other microbes can utilize?
Influence on Plant-Microbe Interactions: In soil ecosystems, fungal siderophores can play a role in plant iron nutrition and disease suppression. mdpi.com The specific contribution of this compound to the health of the plant rhizosphere, including its ability to mobilize iron for plant uptake or suppress soil-borne pathogens, is an important area for future research.
Biogeochemical Cycling: In broader ecosystems like marine environments, siderophores are known to be a dynamic part of the organic ligand pool affecting the bioavailability of iron and thus influencing phytoplankton productivity. odu.edu The prevalence, distribution, and impact of this compound on the biogeochemical cycling of iron and other metals in aquatic and terrestrial systems remain largely unknown.
Adaptation Strategies of Microorganisms to Siderophore Availability and Piracy
The secretion of siderophores into the environment creates an evolutionary pressure for adaptation among microorganisms. nih.gov This includes the development of strategies for "siderophore piracy," where non-producing organisms utilize siderophores synthesized by others. Research is needed to understand:
Piracy of this compound: Which specific bacterial or fungal species have evolved mechanisms to recognize and steal iron-bound Coprogen? This involves identifying the specific receptors and uptake systems they employ. us-ocb.orgbiorxiv.org
Evolutionary Arms Race: Does siderophore piracy drive the evolution of more specific or novel siderophores by the original producers to evade theft? Investigating the structural diversity of Coprogen-family siderophores in different environments could provide insight into this co-evolutionary dynamic. biorxiv.org
Ecological Consequences: How does the balance between siderophore production and piracy influence the stability and diversity of microbial communities? Modeling and experimental studies could reveal how these "cheating" strategies promote coexistence or drive competitive exclusion. biorxiv.org
Potential for Lanthanide Chelation and Broader Metallophore Research
While primarily known as an iron chelator (siderophore), this compound's ability to bind other metals opens up new avenues of research. nih.gov Its potential as a broader "metallophore" is an exciting and underexplored area.
Lanthanide and Actinide Binding: The recent discovery of lanthanide-specific chelators, or "lanthanophores," in bacteria highlights the importance of rare earth elements in biology. biorxiv.org A critical unanswered question is whether this compound can effectively chelate lanthanides and potentially actinides. escholarship.org Its six-coordinate binding pocket could potentially accommodate these larger ions. Spectroscopic and thermodynamic studies are needed to determine the stability and selectivity of these potential complexes.
Chelation of Other Biologically Relevant Metals: this compound is known to form stable complexes with other metal ions such as aluminum, gallium, copper, and zinc. nih.gov The biological implications of this promiscuity are unknown. Future research could explore whether this compound plays a role in the homeostasis or detoxification of these metals within the cell or its environment.
Biotechnological Applications: If this compound proves to be an effective chelator for valuable or toxic metals, it could have significant biotechnological applications. This includes roles in bioremediation to remove heavy metals from contaminated sites or in hydrometallurgy for the recovery of rare earth elements from industrial waste. mdpi.comescholarship.org
Q & A
Q. What experimental models are most suitable for studying Desferricoprogen's protective effects against LDL oxidation?
this compound’s inhibition of heme-catalyzed LDL oxidation is best studied using in vitro models with human LDL isolated via ultracentrifugation. Time-course experiments (e.g., 12–48 hours) should monitor lipid peroxidation markers like thiobarbituric acid-reactive substances (TBARS) or conjugated dienes. For validation, pair these with endothelial cytotoxicity assays using human umbilical vein endothelial cells (HUVECs) to assess protection against oxidized LDL toxicity .
Q. How can researchers quantify this compound uptake and distribution in mammalian systems?
Use radiolabeled this compound (e.g., Fe or C-labeled siderophores) administered orally or intravenously in rodent models. Measure accumulation in organs (e.g., liver, spleen) via gamma counting or liquid scintillation. Time-point sampling (5 min to 24 hours post-administration) reveals pharmacokinetic profiles, while fecal/urinary excretion rates indicate clearance mechanisms. Ethanol or olive oil co-administration can test bioavailability modifiers .
Q. What methodologies ensure reliable identification of this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal. Validate methods using synthetic standards and spike-recovery experiments in matrices like plasma or liver homogenates. For iron-complexed forms, include chelators (e.g., EDTA) during extraction to prevent artifactual iron binding .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s efficacy in prolonged oxidative stress conditions?
In studies where this compound fails to protect LDL beyond 24 hours (Fig. 7B ), investigate dose dependency and iron redox dynamics. Test whether prolonged oxidation exhausts the siderophore’s iron-chelating capacity or triggers alternative oxidation pathways (e.g., non-heme iron catalysis). Pair in vitro assays with ex vivo models using atherosclerotic plaque lipids to mimic physiological complexity .
Q. What experimental designs resolve discrepancies in this compound’s microbial interactions across bacterial species?
Table data ( ) show species-specific responses (e.g., Prevotella vs. Fretibacterium). Design dual-species co-culture experiments to test competitive siderophore utilization. Use iron-limited media and quantify growth via optical density (OD) or ATP assays. Supplementation with iron-free vs. iron-bound siderophores clarifies whether effects stem from iron scavenging or direct antimicrobial activity .
Q. How can researchers validate the translational relevance of this compound’s hepatic accumulation observed in rodent models?
Compare rodent data (8.5–9.5% liver accumulation ) with human hepatocyte cell lines (e.g., HepG2) or liver-on-a-chip systems. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Include biomarkers like heme oxygenase-1 (HO-1) to assess downstream antioxidant responses .
Q. What statistical approaches are critical for analyzing time-dependent variability in this compound’s bioactivity?
Employ mixed-effects models to account for intra-experiment variability in longitudinal studies (e.g., oxidation time courses). For dose-response curves, use nonlinear regression (e.g., four-parameter logistic model) to estimate EC values. Pair with Kaplan-Meier survival analysis for cytotoxicity endpoints .
Methodological Best Practices
How to design a robust research question on this compound’s mechanism of action?
Follow the PICO framework :
- Population : LDL particles or endothelial cells.
- Intervention : this compound at varying concentrations.
- Comparison : Other siderophores (e.g., desferrichrome) or synthetic chelators (e.g., deferoxamine).
- Outcome : Oxidation lag time, HO-1 expression, or cell viability. Ensure hypotheses are grounded in iron-chelating theory and prior in vitro findings .
Q. What ethical and reproducibility standards apply to this compound research?
Q. How to reconcile conflicting results between in vitro and in vivo studies?
Perform triangulation :
- Validate in vitro findings using multiple cell lines (e.g., HUVECs, macrophages).
- Test in vivo relevance via tissue-specific knockout models (e.g., liver-specific HO-1 deletion).
- Use meta-analysis to aggregate data across studies, accounting for heterogeneity in dosing or model systems .
Data Presentation Guidelines
- Tables : Include time-course data (e.g., liver accumulation at 5 min, 30 min, 24 hours) and statistical significance (p-values).
- Figures : Use line graphs for oxidation kinetics and bar charts for comparative efficacy (e.g., this compound vs. controls).
- Supplemental Data : Provide raw HPLC traces, animal ethics approvals, and detailed regression outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
